molecular formula C7H10N2O B1592209 3-Propoxypyridazine CAS No. 748141-89-1

3-Propoxypyridazine

Cat. No.: B1592209
CAS No.: 748141-89-1
M. Wt: 138.17 g/mol
InChI Key: SOKDEAVXEOZNKS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Propoxypyridazine can be synthesized through various methods. One common approach involves the reaction of 3-chloropyridazine with propanol in the presence of a base. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic dehalogenation of 3-chloropyridazine using palladium or nickel catalysts. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Propoxypyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound has shown promise in biological assays for its antimicrobial and antifungal properties.

    Medicine: Research indicates potential use in developing new therapeutic agents for cardiovascular and anti-inflammatory treatments.

    Industry: It is used in the synthesis of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-Propoxypyridazine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain. Additionally, it can interact with ion channels, affecting cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 3-Propoxypyridazine is unique due to its propoxy group at the 3-position, which imparts distinct chemical and biological properties. This modification enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-propoxypyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-2-6-10-7-4-3-5-8-9-7/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKDEAVXEOZNKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10599637
Record name 3-Propoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10599637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

748141-89-1
Record name 3-Propoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10599637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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